molecular formula C6H5BrO2S B13980451 4-(Bromomethyl)thiophene-2-carboxylic acid CAS No. 54796-50-8

4-(Bromomethyl)thiophene-2-carboxylic acid

Cat. No.: B13980451
CAS No.: 54796-50-8
M. Wt: 221.07 g/mol
InChI Key: HKGBUPFCIXOJHI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)thiophene-2-carboxylic acid (CAS 54796-50-8) is a solid-phase heterocyclic compound with a molecular formula of C6H5BrO2S and a molecular weight of 221.07 g/mol . This multifunctional molecule serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. The compound features both a carboxylic acid and a bromomethyl group on its thiophene ring, enabling diverse chemical modifications, particularly through cross-coupling reactions and nucleophilic substitutions . Thiophene-based carboxylic acids are a significant class of compounds in pharmaceutical development, with research indicating their potential as inhibitors for various biological targets . The bromomethyl substituent enhances the reactivity of this scaffold, making it a key precursor for constructing more complex molecules for drug discovery programs. Studies on related thiophene-2-carboxylic acids have demonstrated their utility as inhibitors of enzymes like D-amino acid oxidase (DAO), which is a target of interest for neurological disorders , and Protein Tyrosine Phosphatase 1B (PTP1B) . For Research Use Only (RUO): This product is intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

54796-50-8

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

4-(bromomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9)

InChI Key

HKGBUPFCIXOJHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CBr)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Route from Thiophene

A well-documented method involves the following key steps, based on patent literature and peer-reviewed research:

Step Reaction Description Conditions and Reagents Yield / Notes
1 Bromination of thiophene to form 2-bromothiophene Thiophene dissolved in halohydrocarbon and hydrobromic acid, cooled to -10 to 0 °C, reacted with pyridine perbromide hydrobromide salt at 0 °C High yield; extraction and distillation to isolate 2-bromothiophene
2 Synthesis of 2-(2-thiophene) diethyl malonate via reaction of 2-bromothiophene with diethyl malonate Diethyl malonate and sodium or sodium ethoxide at 90-100 °C; addition of 2-bromothiophene in toluene; reflux 7-8 hours Yields 88-94% of diethyl malonate derivative
3 Saponification and decarboxylation of diethyl malonate derivative to yield 2-thiophenecarboxylic acid Reflux in alcoholic solvent under alkaline conditions for saponification; acidification and reflux for decarboxylation Purification by extraction and recrystallization

This 2-thiophenecarboxylic acid intermediate can then be further functionalized to introduce the bromomethyl group at the 4-position.

Bromomethylation of Thiophene-2-carboxylic Acid or Esters

The bromomethyl group is typically introduced via radical bromination of methyl groups adjacent to the thiophene ring:

  • Starting Material: Methyl thiophene-2-carboxylate or 2-thiophenecarboxylic acid.
  • Reagents: N-bromosuccinimide (NBS) as the brominating agent.
  • Initiators: Radical initiators such as azobisisobutyronitrile (AIBN).
  • Conditions: Reflux in an inert solvent (e.g., carbon tetrachloride or chloroform) under nitrogen atmosphere.

This method selectively brominates the methyl group at the 4-position, yielding methyl 4-(bromomethyl)thiophene-2-carboxylate, which can be hydrolyzed to the corresponding acid.

Hydrolysis to this compound

  • The methyl ester group is hydrolyzed under acidic or basic conditions to obtain the free carboxylic acid.
  • Typical conditions include refluxing with aqueous sodium hydroxide followed by acidification.
  • The final product, this compound, is isolated by filtration or extraction and purified by recrystallization.

Summary Table of Preparation Routes

Route No. Starting Material Key Reagents and Conditions Intermediate/Product Yield (%) Reference
1 Thiophene Halohydrocarbon + HBr, pyridine perbromide hydrobromide salt, 0 °C 2-Bromothiophene High
2 2-Bromothiophene + Diethyl malonate Na or NaOEt, toluene, 90-120 °C reflux 2-(2-Thiophene) diethyl malonate 88-94
3 2-(2-Thiophene) diethyl malonate Alkaline saponification, acidification, reflux 2-Thiophenecarboxylic acid High
4 Methyl thiophene-2-carboxylate NBS, AIBN, reflux, radical bromination Methyl 4-(bromomethyl)thiophene-2-carboxylate Moderate to high
5 Methyl 4-(bromomethyl)thiophene-2-carboxylate Hydrolysis (acid/base) This compound High

Research Findings and Notes

  • The multi-step synthesis starting from thiophene allows for high yields and purity of the intermediate 2-thiophenecarboxylic acid, which is a key precursor for further functionalization.
  • Radical bromination using NBS is the preferred method for selective bromomethylation at the 4-position of methyl thiophene-2-carboxylate, providing good regioselectivity and moderate to high yields.
  • Hydrolysis of the ester to the acid is straightforward and typically quantitative under controlled conditions.
  • The overall synthetic strategy balances practicality, yield, and scalability, making it suitable for both laboratory and industrial production.
  • Handling of brominating agents and radical initiators requires careful control of reaction conditions to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

  • As a Building Block in Organic Synthesis: 4-(Bromomethyl)thiophene-2-carboxylic acid can serve as a versatile building block in the synthesis of more complex molecules . The bromomethyl group can undergo nucleophilic substitution reactions, while the carboxylic acid group can be used to form esters, amides, or other functional groups .
  • Pharmaceutical Intermediate: The compound can be used as an intermediate in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of thiophene derivatives with antibacterial activities . The thiophene moiety is a common structural element in many drugs due to its ability to mimic benzene while offering unique electronic and metabolic properties .
  • Ligand Synthesis: Carboxylic acids such as this compound can be employed in the synthesis of ligands . These ligands can then be used in metal coordination chemistry for catalysis, sensing, or materials science applications .
  • Material Science: Thiophene derivatives are used extensively in polymer chemistry for creating conjugated polymers with semiconducting properties . These materials are used in organic electronics, such as organic solar cells and field-effect transistors .

Synthesis Method

One patent describes a novel synthetic method of 4-bromobenzo[b]thiophene, which involves using 2-bromo-6-fluorobenzaldehyde as a raw material . The process includes an etherification reaction with chloro or bromo methyl mercaptan to produce 2-chloro(bromo)methyl ether-6-bromobenzaldehyde, followed by a Wittig reaction to obtain the target compound . The crude product is then refined and purified to achieve high purity . This method is characterized by mild reaction conditions, ease of industrial production, good product quality, and high yield .

Related Compounds

Mechanism of Action

The mechanism of action of 4-bromomethyl-thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

4-Bromo-2-thiophenecarboxylic Acid
  • Structure : Bromo (-Br) at the 4-position and carboxylic acid (-COOH) at the 2-position.
  • Key Differences : Lacks the bromomethyl group, reducing its reactivity in alkylation reactions.
  • Applications : Primarily used as a building block in medicinal chemistry for kinase inhibitors .
4-Chlorobenzo[b]thiophene-2-carboxylic Acid
  • Structure : Chlorine (-Cl) replaces bromine, fused to a benzene ring (benzo[b]thiophene).
  • Key Differences : The benzo-fused system increases aromaticity and lipophilicity. Chlorine is less reactive than bromine in cross-coupling reactions.
  • Applications : Explored in anti-inflammatory and anticancer drug development .
3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid
  • Structure: Features amino (-NH₂) and sulfonyl (-SO₂Ph) groups.
  • Key Differences: The sulfonyl group enhances hydrogen-bonding capacity, while the amino group allows for further functionalization.
  • Applications: Potential protease inhibitors due to its hydrogen-bonding motifs .

Heterocyclic Analogues with Bromine Substitution

5-Bromobenzo[b]thiophene-3-carboxylic Acid
  • Structure : Bromine at the 5-position of a benzo[b]thiophene ring.
  • Key Differences : Positional isomerism affects electronic distribution; the 3-carboxylic acid group alters acidity (pKa ~2.5) compared to 2-carboxylic derivatives.
  • Applications : Used in fluorescence-based sensors due to its extended conjugation .
4-(4-Bromophenyl)thiazole-2-carboxylic Acid
  • Structure : Thiazole ring with a bromophenyl substituent.
  • Key Differences : Thiazole’s nitrogen atom introduces basicity, contrasting with thiophene’s neutrality.
  • Applications : Antimicrobial agents targeting bacterial cell walls .
4-Methylbenzo[b]thiophene-2-carboxylic Acid
  • Structure : Methyl (-CH₃) instead of bromomethyl.
  • Key Differences : Methyl is inert compared to bromomethyl, limiting its use in nucleophilic reactions.
  • Applications: Intermediate in non-steroidal anti-inflammatory drugs (NSAIDs) .
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic Acid
  • Structure : Additional carboxymethoxy (-OCH₂COOH) group at the 3-position.
  • Key Differences : Dual carboxylic acid groups increase solubility in polar solvents (e.g., water: ~15 mg/mL).
  • Applications : Chelating agent in metal-organic frameworks (MOFs) .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
4-(Bromomethyl)thiophene-2-carboxylic acid C₆H₅BrO₂S 221.08 -CH₂Br, -COOH High alkylation potential Pharmaceutical intermediates
4-Bromo-2-thiophenecarboxylic acid C₅H₃BrO₂S 206.01 -Br, -COOH Moderate halogen reactivity Kinase inhibitors
4-Chlorobenzo[b]thiophene-2-carboxylic acid C₉H₅ClO₂S 212.65 -Cl, -COOH (benzofused) Enhanced lipophilicity Anti-inflammatory agents
5-Bromobenzo[b]thiophene-3-carboxylic acid C₉H₅BrO₂S 257.11 -Br, -COOH (benzofused) Fluorescence properties Sensors

Research Findings and Trends

  • Synthetic Utility : The bromomethyl group in this compound enables efficient alkylation, as seen in the synthesis of COX-2 inhibitors with binding energies up to -10.48 kcal/mol .
  • Biological Activity : Derivatives of 4-(4-Bromophenyl)thiazole-2-carboxylic acid show MIC values <1 µg/mL against Staphylococcus aureus, outperforming thiophene analogues due to thiazole’s heteroatom .
  • Material Science : The dual carboxylic acid groups in 4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid enhance coordination with transition metals, enabling MOFs with surface areas >1000 m²/g .

Biological Activity

4-(Bromomethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

This compound has the molecular formula C5H5BrO2SC_5H_5BrO_2S and is characterized by a thiophene ring substituted with a bromomethyl group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. In vitro testing against various bacterial strains has shown promising results.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli2515
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideE. coli (ESBL producer)1013
Control (Ampicillin)E. coli520

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against E. coli, particularly strains that produce extended-spectrum beta-lactamases (ESBLs). The zone of inhibition increases with higher concentrations, suggesting a dose-dependent effect .

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have indicated that this compound can effectively bind to the active sites of key bacterial enzymes, including beta-lactamases, which are responsible for antibiotic resistance .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of thiophene derivatives. Studies have shown that certain thiophene-based compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

A study investigating the effects of thiophene derivatives on human cancer cell lines demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MDA-MB-231). The IC50 values were reported to be in the low micromolar range, indicating effective growth inhibition .

Q & A

Q. Basic

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38).
  • Avoid inhalation (R20/21/22); work in a fume hood.
  • Refer to SDS for emergency protocols, though specific SDS data may require direct supplier contact .

Can DFT calculations predict regioselectivity?

Advanced
Yes. Density Functional Theory (DFT) models the electron density distribution, identifying reactive sites. For example, Fukui indices highlight nucleophilic regions on the thiophene ring. Docking studies (as in COX-2 inhibitor research) further validate interaction patterns .

What are its solubility characteristics?

Basic
It is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) and moderately in THF. Solvent choice affects reaction rates; DMF enhances nucleophilic substitution by stabilizing ionic intermediates .

How is it used to modify pharmacokinetic properties in drug design?

Advanced
The bromomethyl group serves as a handle for conjugating bioactive molecules (e.g., COX-2 inhibitors). Derivatives show improved lipophilicity (logP ~2.5) and binding affinity (e.g., ΔG = -10.48 kcal/mol in docking studies). Structural analogs demonstrate antioxidant and anti-inflammatory activities .

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